3-Methoxy-5-(trifluoromethyl)picolinonitrile

Description

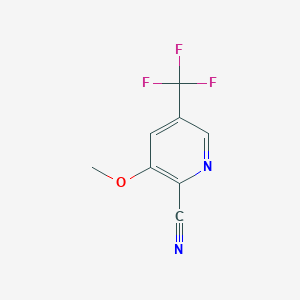

3-Methoxy-5-(trifluoromethyl)picolinonitrile is a fluorinated pyridine derivative featuring a methoxy (-OCH₃) group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the picolinonitrile scaffold. The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical in agrochemical and pharmaceutical contexts, while the methoxy group may influence electronic properties and binding interactions .

Properties

IUPAC Name |

3-methoxy-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c1-14-7-2-5(8(9,10)11)4-13-6(7)3-12/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSZVLPDCSYDRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Methoxy-5-(trifluoromethyl)picolinonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 3-methoxy-5-(trifluoromethyl)pyridine with cyanogen bromide in the presence of a base. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

3-Methoxy-5-(trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms using reducing agents like lithium aluminum hydride.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, where these groups are replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

- Anticancer Agents : Research indicates that derivatives of trifluoromethyl-pyridine compounds, including 3-Methoxy-5-(trifluoromethyl)picolinonitrile, exhibit potential as anticancer agents. They may function as inhibitors of specific enzymes involved in cancer progression, thereby offering new therapeutic avenues for treatment .

- Synthesis of Bioactive Compounds : The compound serves as a precursor in the synthesis of various bioactive molecules. For instance, it has been utilized in the development of androgen receptor antagonists, which are crucial in treating hormone-dependent cancers .

Chemical Synthesis

- Building Blocks for Complex Molecules : this compound is employed as a versatile building block in organic synthesis. Its unique functional groups allow for diverse chemical transformations, making it valuable in creating more complex structures for pharmaceutical applications .

Industrial Applications

- Agrochemicals : The compound is also being explored for use in agrochemical formulations. Its properties may contribute to the development of new pesticides or herbicides that are more effective and environmentally friendly.

- Material Science : In material science, this compound can be utilized in the production of advanced materials with specific chemical properties, such as enhanced thermal stability or resistance to degradation.

Case Study 1: Anticancer Activity

A study on the synthesis of hydantoin androgen receptor antagonists highlighted the role of trifluoromethyl-pyridine derivatives, including this compound. The synthesized compounds demonstrated significant activity against cancer cell lines, indicating their potential as therapeutic agents .

Case Study 2: Agrochemical Development

In research focused on developing new agrochemical products, this compound was tested for its efficacy as an active ingredient in pesticide formulations. Results showed promising activity against specific pests while maintaining low toxicity levels for non-target organisms.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Methoxy-5-(trifluoromethyl)picolinonitrile with structurally related picolinonitrile derivatives, emphasizing substituent effects, synthesis routes, and biological activities.

Structural and Electronic Differences

- Methoxy vs. Conversely, amino-substituted derivatives (e.g., T3630) exhibit higher polarity, improving aqueous solubility but reducing membrane permeability .

- Trifluoromethyl Group : The -CF₃ group in all analogs enhances resistance to oxidative metabolism and stabilizes hydrophobic interactions in biological targets, as seen in androgen receptor antagonists .

Biological Activity

3-Methoxy-5-(trifluoromethyl)picolinonitrile is a compound of significant interest in the field of medicinal chemistry and biochemistry. Its unique structural features, particularly the trifluoromethyl group, enhance its biological properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic roles.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a picolinonitrile backbone with a methoxy group and a trifluoromethyl substituent. The trifluoromethyl group is known to significantly influence the lipophilicity and electronic properties of the compound, which can enhance its interaction with biological targets.

The mechanism of action for this compound involves several biochemical pathways:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. For example, it may influence the activity of oxidoreductases, impacting metabolic pathways critical for cellular function.

- Cell Signaling Modulation : It can affect cell signaling pathways by binding to key signaling molecules, thereby altering gene expression and cellular metabolism. This modulation is crucial in processes such as apoptosis and cell proliferation.

Cellular Effects

Research indicates that this compound can significantly impact cellular processes:

- Gene Expression : The compound has been observed to modulate the expression of genes involved in metabolic pathways, which can lead to enhanced cellular function at lower doses. However, at higher doses, it may induce oxidative stress and cellular damage .

- Metabolic Pathways : It interacts with enzymes in various metabolic pathways, including the tricarboxylic acid cycle. This interaction can affect metabolic flux and metabolite levels within cells.

Dosage Effects in Animal Models

Studies have shown that the effects of this compound are dose-dependent:

- Low Doses : Beneficial effects include modulation of metabolic pathways and enhancement of cellular functions.

- High Doses : Toxic effects may arise, including oxidative stress leading to cellular damage. Threshold effects have been noted where significant biological responses occur only above certain dosage levels .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methoxy and trifluoromethyl groups | Enzyme inhibition, gene expression modulation |

| 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile | Isothiocyanate group | Potential anticancer activity |

This table illustrates that while both compounds contain trifluoromethyl groups that enhance their biological activity, their differing substituents (methoxy vs. isothiocyanate) lead to variations in their specific actions.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit potential anticancer properties by inhibiting specific cancer cell lines through apoptosis induction .

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may cross the blood-brain barrier, indicating potential neuroprotective effects against neurodegenerative diseases.

- Inflammation Modulation : Preliminary findings suggest that it may play a role in modulating inflammatory responses in various models, which could be beneficial for treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.